2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide
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Overview
Description
2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide is an organic compound with the molecular formula C17H17ClFNO. This compound is characterized by the presence of a chloroacetamide group attached to a benzene ring substituted with ethyl and fluorophenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide typically involves the reaction of 4-ethylphenylamine with 3-fluorobenzyl chloride to form an intermediate, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-ethylphenyl)acetamide: Similar structure but lacks the fluorophenyl group.
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: Similar structure with a different substitution pattern on the benzene ring.
2-chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide: Contains multiple fluorine atoms, leading to different chemical properties .
Uniqueness
2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide is unique due to the specific combination of ethyl and fluorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are desired.
Biological Activity
2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide is an organic compound with the molecular formula C17H17ClFNO. It has garnered interest in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The compound features a chloroacetamide group attached to a substituted benzene ring, which enhances its reactivity and biological activity. The presence of both ethyl and fluorophenyl groups contributes to its unique chemical properties, making it suitable for diverse applications in medicinal chemistry.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, potentially affecting metabolic pathways (e.g., cytochrome P450) which are crucial for drug metabolism .
- Receptor Interaction : It may interact with various receptors, leading to altered cellular signaling pathways that can inhibit cell proliferation or induce apoptosis in cancer cells .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
The compound has been investigated for its anticancer properties, showing promising results in inhibiting the growth of various cancer cell lines. For instance, it has been shown to downregulate genes involved in cell proliferation and survival, effectively leading to reduced tumor growth in preclinical models.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating significant antibacterial activity.
- Anticancer Studies : In vitro studies on human breast cancer cell lines revealed that treatment with the compound led to a decrease in cell viability by approximately 50% at a concentration of 20 µM after 48 hours. Mechanistic studies suggested that this effect is mediated through apoptosis induction and cell cycle arrest at the G1 phase .
Table: Summary of Biological Activities
Properties
IUPAC Name |
2-chloro-N-[(4-ethylphenyl)-(3-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO/c1-2-12-6-8-13(9-7-12)17(20-16(21)11-18)14-4-3-5-15(19)10-14/h3-10,17H,2,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWPSXLKJAAIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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